2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
Overview
Description
2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile is an organic compound with the molecular formula C7H3F3N2O2. It is a crystalline solid that is typically colorless and has a bitter taste. This compound is known for its unique chemical structure, which includes both hydroxyl and trifluoromethyl groups attached to a nicotinonitrile core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile typically involves the use of appropriate starting materials and reaction conditions. One common method involves the reaction of 2,6-dihydroxy-4-(trifluoromethyl)pyridine with cyanogen bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2,6-dioxo-4-(trifluoromethyl)nicotinonitrile.
Reduction: Formation of 2,6-dihydroxy-4-(trifluoromethyl)nicotinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dihydroxy-4-(trifluoromethyl)pyridine
- 2,6-Dihydroxy-4-(trifluoromethyl)benzonitrile
- 2,6-Dihydroxy-4-(trifluoromethyl)phenol
Uniqueness
2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of both hydroxyl and trifluoromethyl groups on a nicotinonitrile core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-hydroxy-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O2/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11/h1H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLZWXISQMMITA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(NC1=O)O)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382188 | |
Record name | 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3335-46-4 | |
Record name | 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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